

# A Technical Guide to the Spectroscopic Analysis of 5-(Aminomethyl)-2-oxazolidinone

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## Compound of Interest

Compound Name: 5-(Aminomethyl)-2-oxazolidinone

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-(Aminomethyl)-2-oxazolidinone**, a molecule of interest in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and data from closely related analogs. The experimental protocols described are generalized standard procedures for the spectroscopic analysis of small organic molecules.

## Molecular Structure and Properties

- Chemical Name: **5-(Aminomethyl)-2-oxazolidinone**
- CAS Number: 119736-09-3 [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C<sub>4</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> [\[1\]](#)[\[2\]](#)
- Molecular Weight: 116.12 g/mol [\[1\]](#)[\[2\]](#)

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-(Aminomethyl)-2-oxazolidinone**.

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data

| Assignment                           | Predicted <sup>1</sup> H Chemical Shift (ppm) | Predicted <sup>13</sup> C Chemical Shift (ppm) |
|--------------------------------------|---|--|
| C=O (Oxazolidinone)                  | -   | ~158-160                                       |
| CH (Oxazolidinone ring)              | ~4.6-4.8 (m)                                  | ~75-78   |
| CH <sub>2</sub> (Oxazolidinone ring) | ~3.5-3.7 (m), ~3.9-4.1 (m)                    | ~45-48   |
| CH <sub>2</sub> (Aminomethyl)        | ~2.8-3.0 (m)                                  | ~42-45   |
| NH <sub>2</sub>                      | ~1.5-2.5 (br s)                               | -  |
| NH                                   | ~6.0-7.0 (br s)                               | -  |

Note: Predicted chemical shifts are based on typical values for similar functional groups and substitution patterns in oxazolidinone derivatives. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet, (br s) broad singlet.

## Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm <sup>-1</sup> ) | Intensity        |
|------------------|------------------|--|------------------|
| N-H (Amine)      | Stretch          | 3300-3500                                      | Medium           |
| N-H (Amide)      | Stretch          | 3100-3300                                      | Medium, broad    |
| C-H (Aliphatic)  | Stretch          | 2850-3000                                      | Medium to Strong |
| C=O (Amide)      | Stretch          | 1730-1750                                      | Strong           |
| N-H (Amine)      | Bend             | 1590-1650                                      | Medium           |
| C-N              | Stretch          | 1000-1250                                      | Medium           |
| C-O              | Stretch          | 1000-1300                                      | Strong           |

## Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Ion                 | Predicted m/z |
|---------------------|---------------|
| [M] <sup>+</sup>    | 116.06        |
| [M+H] <sup>+</sup>  | 117.07        |
| [M+Na] <sup>+</sup> | 139.05        |

Note: The predicted m/z values are based on the molecular formula C<sub>4</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>. Fragmentation patterns would be dependent on the ionization method used.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(Aminomethyl)-2-oxazolidinone** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O) in a 5 mm NMR tube.

- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Spectral width: 0-12 ppm.
  - Number of scans: 16-64.
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled pulse sequence.
  - Spectral width: 0-200 ppm.
  - Number of scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

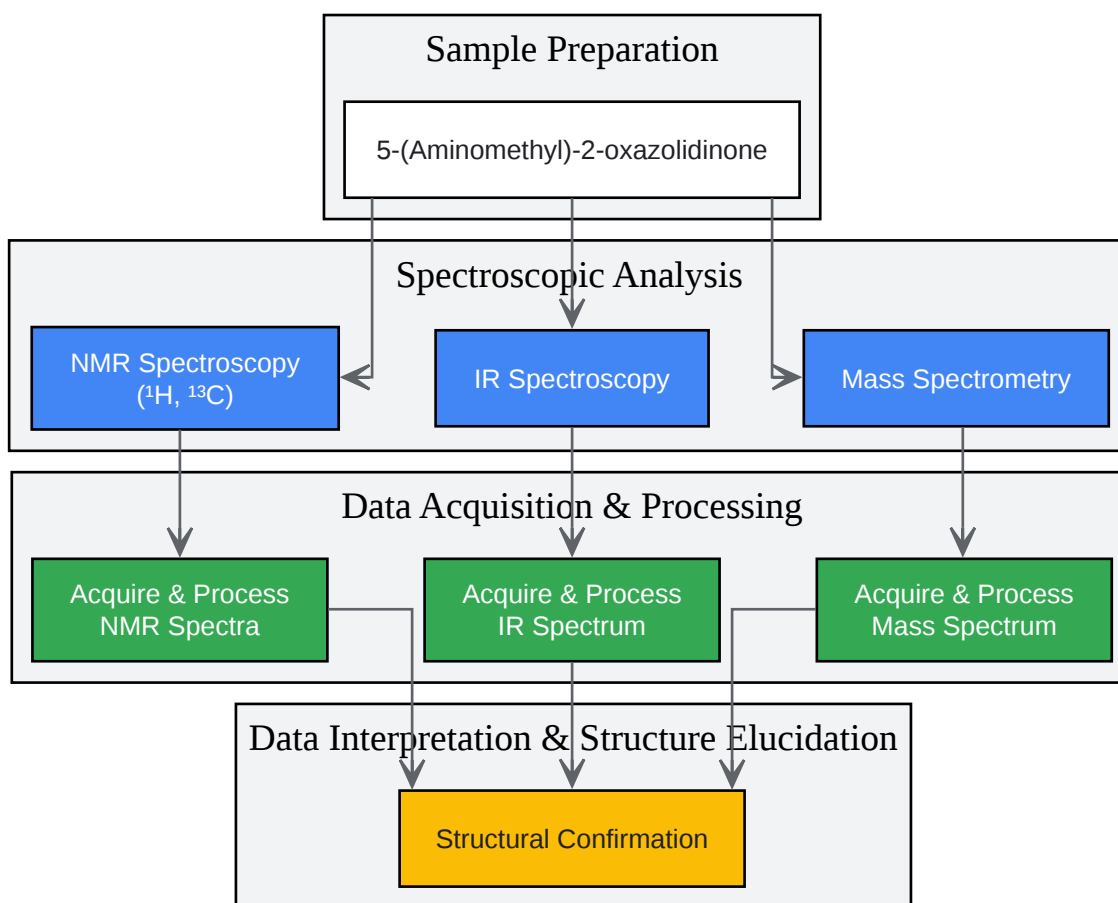
- Parameters:
  - Spectral range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Analyze the sample using a mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or another suitable ionization source.
- Parameters (ESI):
  - Ionization mode: Positive ion mode is expected to be effective for this compound due to the presence of the amino group.
  - Mass range: Scan a range appropriate to detect the molecular ion and potential fragments (e.g.,  $m/z$  50-500).
  - Capillary voltage, nebulizer pressure, and drying gas flow should be optimized for the specific instrument and compound.
- Data Analysis: Determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion and any significant fragment ions.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like **5-(Aminomethyl)-2-oxazolidinone**.



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Caption: General workflow for the spectroscopic analysis of **5-(Aminomethyl)-2-oxazolidinone**.

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## References

- 1. [guidechem.com](http://guidechem.com) [guidechem.com]
- 2. [echemi.com](http://echemi.com) [echemi.com]

- 3. 5-(Aminomethyl)-2-oxazolidinone - CAS:119736-09-3 - Sunway Pharm Ltd [3wpharm.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 5-(Aminomethyl)-2-oxazolidinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032544#spectroscopic-data-nmr-ir-ms-of-5-aminomethyl-2-oxazolidinone]

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